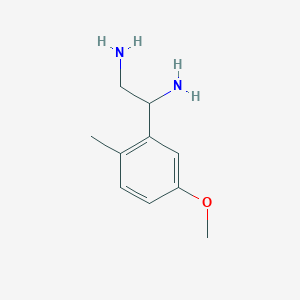

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

Description

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 5-methoxy-2-methylphenyl group attached to the ethane-1,2-diamine backbone. Its methoxy and methyl substituents on the aromatic ring influence electronic and steric properties, distinguishing it from simpler diamines .

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3 |

InChI Key |

BPOYASXAQIPZDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent groups on ethane-1,2-diamine derivatives significantly alter their physicochemical properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Weight Comparison

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine | 5-Methoxy-2-methylphenyl | ~210 (estimated) | Moderate polarity, electron-donating substituents |

| 1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride | 4-Methylphenyl | 186.68 | Higher solubility in acidic conditions |

| (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | Bis(4-methoxyphenyl) | ~330 | Chiral, high thermal stability |

| N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine (SQ109) | Geranyl and adamantyl | ~400 | Bulky substituents, lipophilic |

Key Observations :

- Electronic Effects : The methoxy group in this compound enhances electron density on the aromatic ring compared to methyl-substituted analogs like 1-(4-Methylphenyl)ethane-1,2-diamine .

- Solubility : Hydrochloride salts (e.g., 1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride) exhibit higher aqueous solubility due to ionic character .

- Steric Effects : Bulky substituents, as in SQ109, reduce reactivity in coordination complexes but enhance membrane permeability in biological systems .

Reactivity and Stability

Thermal Stability

- Alkoxy Substituents : Methoxy groups in this compound may confer moderate thermal stability. However, alkoxy derivatives are prone to decomposition under high temperatures, as seen in 2-(2-alkoxyphenyl)-1H-imidazolines, which dealkylate to hydroxyl analogs during distillation .

- Bis-Methoxy Derivatives : Compounds like (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine exhibit higher stability due to symmetrical substitution and reduced steric strain .

Table 2: Comparative Catalytic and Coordination Properties

| Compound | Metal Coordination | Notable Applications |

|---|---|---|

| This compound | Bidentate ligand | Potential catalyst for asymmetric synthesis |

| N,N′-bis(2-hydroxylbenzyl)-1,2-ethanediamine | Tetradentate | Antimicrobial metal complexes |

| Ethane-1,2-diamine (unsubstituted) | Flexible ligand | ZnO nanorod growth enhancer |

Key Findings :

- Ligand Flexibility: The unsubstituted ethane-1,2-diamine acts as a flexible ligand in ZnO nanorod synthesis, while bulky substituents in this compound may limit conformational adaptability .

- Biological Activity : SQ109, a related diamine with lipophilic groups, demonstrates potent antimicrobial activity, suggesting that the methoxy and methyl groups in the target compound could be optimized for similar applications .

Biological Activity

1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine, also known as a derivative of 1,2-diamines, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various scientific studies.

Chemical Structure and Properties

The compound features two amino groups attached to an ethane backbone, with a methoxy group and a methyl group on a phenyl ring. This unique structure contributes to its biological properties and interaction with various biological targets.

This compound acts primarily as a ligand, interacting with specific receptors and enzymes. Its mechanism involves modulation of signaling pathways associated with various diseases, particularly in cancer and neurological disorders.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects . For instance, studies have shown that certain derivatives inhibit histone demethylases, leading to the re-expression of silenced genes involved in tumor suppression. In vitro experiments demonstrated that these compounds can induce apoptosis in cancer cell lines by altering gene expression profiles associated with cell cycle regulation and apoptosis pathways .

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurotransmitter systems. It has shown potential as a D3 dopamine receptor agonist , which may influence mood and cognitive functions. The agonistic activity at this receptor type suggests possible applications in treating conditions like schizophrenia and Parkinson's disease .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1: Cancer Cell Line Studies

- Case Study 2: Neuropharmacological Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.